5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is a heterocyclic compound that features a pyrrolo-imidazole structure. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which can enhance its solubility and stability in various solvents.
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride falls under the classification of heterocyclic compounds. Specifically, it is categorized as an imidazole derivative, which is known for its diverse pharmacological properties. Compounds in this class are often studied for their roles as pharmaceuticals, agrochemicals, and in materials science.
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride typically involves several key steps:
Technical details regarding reaction conditions such as temperature, pressure, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride consists of a fused pyrrole and imidazole ring system with an amine substituent at the 7-position.
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride can undergo various chemical reactions:
Technical details regarding reaction mechanisms and conditions (e.g., solvent choice and catalysts) are essential for understanding how these reactions proceed.
The mechanism of action for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is largely dependent on its biological targets. It may interact with specific enzymes or receptors in biological systems:
Data on specific targets and pathways would enhance understanding of its pharmacological profile.
Relevant data from stability studies would provide insights into safe handling and storage practices.
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride has several scientific uses:
Research into its efficacy and safety profiles continues to expand its potential applications across various scientific disciplines.
The exploration of pyrrolo[1,2-c]imidazole derivatives represents a specialized trajectory within heterocyclic medicinal chemistry. Early foundational work emerged from structural characterization studies, such as the 1997 X-ray crystallographic analysis of pyrrolo[1,2-c]imidazol-5-ones, which established the absence of cyclic delocalization in these systems and confirmed their behavior as typical N-acylimidazoles [3]. This structural clarity provided a platform for subsequent pharmacological investigations.
Patent literature reveals targeted applications, notably U.S. Patent 3886177A, which disclosed hexahydropyrrolo[1,2-c]imidazol-3-one derivatives exhibiting central nervous system (CNS) activity in rodent models [10]. Concurrently, pyrrolo-fused frameworks gained recognition for their prevalence in alkaloids and synthetic bioactive molecules. Research expanded to include pyrroloquinoline hybrids, demonstrating that annelation patterns critically influence biological target engagement—particularly in anticancer contexts where specific derivatives inhibited tubulin polymerization with nanomolar potency . The chronological progression underscores a shift from structural elucidation toward rational design of pharmacologically active agents.
Table 1: Key Historical Milestones in Pyrrolo[1,2-c]imidazole Research
Year | Development | Significance |
---|---|---|
1997 | Crystal structure determination of pyrrolo[1,2-c]imidazol-5-ones [3] | Confirmed absence of cyclic delocalization; established N-acylimidazole behavior |
Pre-2000 | Synthesis of CNS-active hexahydropyrrolo[1,2-c]imidazol-3-ones [10] | Demonstrated neuroactivity in rodent behavioral models |
2020s | Design of antitumor pyrrolo-imidazole-urea hybrids | Achieved nanomolar IC50 values against cancer cell lines via tubulin inhibition |
The core structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine combines a partially saturated bicyclic framework with an exocyclic primary amine. Its molecular formula (C6H11N3) encodes three key nitrogen centers: two within the fused imidazole and pyrrole rings (contributing to hydrogen-bonding capacity), and the primary amine at position 7 [4]. This amine group adopts a pseudo-axial orientation relative to the bicyclic system, enhancing its accessibility for intermolecular interactions with biological targets.
Computational analyses indicate moderate lipophilicity (XLogP3 ≈ 0.8–1.2) and topological polar surface area (TPSA) values of ~63 Ų, suggesting favorable membrane permeability combined with water solubility potential [4] . The scaffold’s bioisosteric utility stems from its ability to mimic:
Evidence of its versatility appears in hybrid molecules like 1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea, where the scaffold contributes to antitumor activity through postulated kinase modulation . The primary amine enables further derivatization via acylation, reductive amination, or urea formation, making it a versatile synthon for lead optimization.
Table 2: Structural and Bioisosteric Features vs. Biological Relevance
Structural Feature | Chemical Property | Bioisosteric Mimicry Target |
---|---|---|
Exocyclic primary amine (C7) | pKa ~8.5–9.0; H-bond donor/acceptor | Polyamine backbones (e.g., spermidine), lysine side chains |
Imidazole N1/N3 atoms | Basic N (pKa ~6.5–7.0); metal coordination sites | Histidine residues; purine bases |
Fused bicyclic core | Semi-rigid scaffold; defined stereochemistry | Protein β-turn structures; constrained dipeptide analogs |
Conversion of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine to its dihydrochloride salt (molecular formula C6H11Cl2N3, MW 196.08 g/mol) addresses intrinsic physicochemical limitations of the free base [4]. The free amine’s moderate water solubility restricts bioavailability and formulation flexibility. Protonation of both the exocyclic amine and one imidazole nitrogen generates a crystalline, hygroscopic solid with enhanced aqueous dissolution kinetics.
The dihydrochloride form exhibits predictable stability under standard storage conditions (room temperature, inert atmosphere), though its hydrochloride bonds may undergo hydrolysis under extreme pH (<2 or >10) [4]. Suppliers typically provide this salt as a white to off-white crystalline powder, emphasizing its handling as a non-hygroscopic solid when packaged appropriately. The ionic character facilitates salt disproportionation in polar solvents, yielding high concentrations for in vitro assays—a critical advantage for high-throughput screening in drug discovery cascades. Crucially, this modification does not alter the core pharmacophore’s stereoelectronic properties, preserving target engagement while improving pharmacokinetic behavior.
Table 3: Comparative Physicochemical Properties: Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Functional Impact |
---|---|---|---|
Molecular Weight | 123.17 g/mol | 196.08 g/mol | Increased mass for salt formation |
Water Solubility | Moderate (requires cosolvents) | High (>50 mg/mL) | Enables aqueous formulation; improves bioavailability |
Ionic Character | Low | High (dication + 2Cl-) | Enhances dissolution rate; reduces organic solvent use |
Solid-State Form | Oily liquid or low-melting solid | Crystalline powder | Facilitates accurate dosing; improves stability |
Primary Applications | Organic synthesis intermediate | Biological screening; preclinical development | Direct use in pharmacological assays |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2